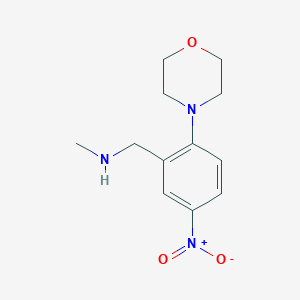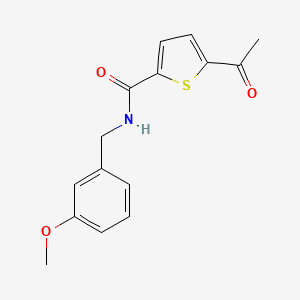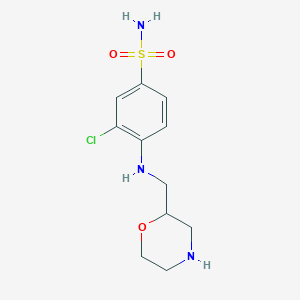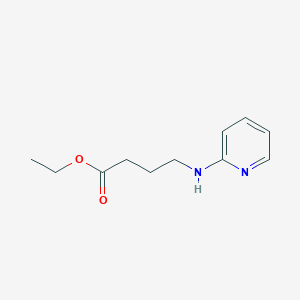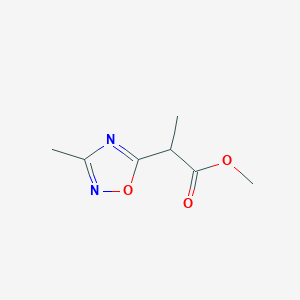
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
Materials Science: Oxadiazoles are used in the development of advanced materials, including fluorescent dyes, OLEDs, and sensors.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to other oxadiazoles, this compound may exhibit distinct pharmacological properties and applications .
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-4(7(10)11-3)6-8-5(2)9-12-6/h4H,1-3H3 |
Clave InChI |
LEEHBDRDTUDETE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


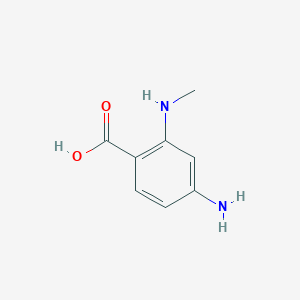
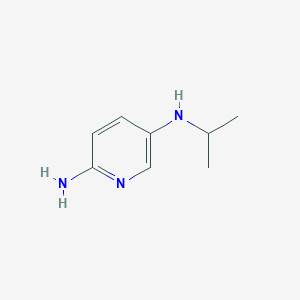
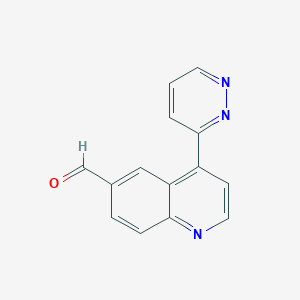
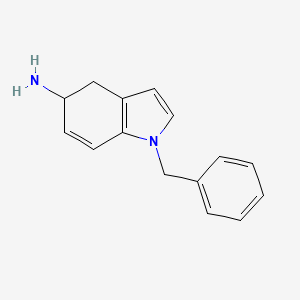
![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
